The compound is cataloged under the Chemical Abstracts Service Registry Number 62041-01-4. It is classified as a heterocyclic compound containing both chlorine and piperazine moieties, which contribute to its biological activity. The presence of the quinoxaline core is significant in medicinal chemistry, often associated with various therapeutic effects.
The synthesis of Unii-NK7M8T0JI2 involves several key steps that include the formation of the quinoxaline core followed by functionalization to introduce the piperazine group. Although specific proprietary methods are not publicly disclosed, general synthetic strategies can be outlined:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Common solvents include dimethyl sulfoxide or acetonitrile, and catalysts may be used to facilitate certain steps.
Unii-NK7M8T0JI2 has a complex molecular structure characterized by:
The molecular formula is C11H13ClN4, with a molecular weight of approximately 238.70 g/mol. The compound's three-dimensional conformation can significantly influence its binding properties and interactions with receptors.
Unii-NK7M8T0JI2 can undergo several types of chemical reactions:
Reactions typically utilize oxidizing agents such as potassium permanganate or chromium trioxide for oxidation processes. Reducing agents may include lithium aluminum hydride or sodium borohydride. Reaction conditions vary widely depending on desired outcomes but often require controlled temperature and pH levels.
Unii-NK7M8T0JI2 acts primarily as a selective ligand for the 5-HT3 receptor subtype. Its mechanism of action involves:
Research indicates that Unii-NK7M8T0JI2 exhibits an 83-fold higher binding affinity for homomeric 5-HT3A receptors compared to heteromeric 5-HT3AB receptors, highlighting its potential for targeted therapeutic applications in conditions like anxiety and depression.
Techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography are commonly employed to characterize its purity and structural integrity.
Unii-NK7M8T0JI2 has significant potential applications in various fields:
The compound’s systematic name, [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26,27-diamino-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,29-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.1⁴,⁷.0⁵,²⁸]triaconta-1(28),2,4,9,19,21,24,26-octaen-13-yl] acetate, precisely encodes its stereochemistry, unsaturated bonds, and functional groups. The "UNII" identifier (Unique Ingredient Identifier) denotes its inclusion in the FDA’s Substance Registration System, classifying it as a distinct chemical entity for regulatory tracking. Key identifiers are consolidated below:
Table 1: Chemical Identifiers of UNII-NK7M8T0JI2
Identifier Type | Value |
---|---|
UNII | NK7M8T0JI2 |
CAS CID | 9575738 |
Molecular Formula | C₃₇H₄₇N₃O₁₁ |
SMILES | C[C@H]1/C=C/C=C(\C(=O)N=C2C(=C(C3=C(C2=O)C(=C(C4=C3C(=O)C@(O/C=C/C@@HOC)C)C)O)N)N)/C |
InChIKey | QBRFPWPICDILII-WVKYYCEASA-N |
The stereochemical descriptors (e.g., [7S, 11S, 12R]) and bond geometry indicators (9E, 21Z) in its systematic name reflect the critical role of 3D conformation in its potential biological activity [1].
UNII-NK7M8T0JI2 belongs to the macrocyclic polyketide family, characterized by a 24-azatetracyclo[23.3.1.1⁴,⁷.0⁵,²⁸]triaconta core scaffold. This architecture incorporates multiple heterocyclic and functional elements:
C4=C3C(=O)[C@](O4)...
SMILES substring) and a fused dihydropyran-quinone system, contributing to redox activity potential [1]. N=C2C(=C(...)N)N
) mimics piperazine’s hydrogen-bonding capacity but with constrained geometry due to its integration into a conjugated enone system. Table 2: Key Structural Features and Implications
Structural Feature | Location in Molecule | Potential Role |
---|---|---|
Fused Pyran-Quinone | Central tetracyclic core | Electron transfer, radical stabilization |
1,2-Diaminoethene | C26-C27 position | Hydrogen bonding, cation coordination |
Polyol Chain | C13-C18 region | Solubility, target affinity |
Conjugated Diene System | C9=C10-C11=C12 | Light absorption, conformational rigidity |
The molecule’s structural complexity aligns with natural-product-derived drugs, suggesting evolutionary optimization for target interference [3].
UNII-NK7M8T0JI2 exemplifies the evolution from empirical natural product discovery to rational drug design. Early medicinal chemistry (pre-1950s) focused on plant-derived molecules (e.g., salicylic acid from willow bark) [2], but modern workflows integrate:
This compound’s design reflects contemporary emphasis on stereochemical precision and multi-target engagement, bridging traditional natural product pharmacophores with synthetic tractability [2] [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7